3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone
Overview
Description
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone is a synthetic organic compound characterized by a pyridinone core substituted with a 4-chlorobenzyl group, a hydroxy group, and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridinone core, followed by the introduction of the 4-chlorobenzyl group and the hydroxy group. The final step involves the addition of the propyl chain. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridinone core or the substituents.
Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the 4-chlorobenzyl group can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridinone core play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-4-hydroxy-1-methyl-2(1H)-pyridinone
- 3-(4-chlorobenzyl)-4-hydroxy-1-ethyl-2(1H)-pyridinone
- 3-(4-chlorobenzyl)-4-hydroxy-1-butyl-2(1H)-pyridinone
Uniqueness
3-(4-chlorobenzyl)-4-hydroxy-1-propyl-2(1H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain, in particular, influences its solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-8-17-9-7-14(18)13(15(17)19)10-11-3-5-12(16)6-4-11/h3-7,9,18H,2,8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHHOYWEMKSHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323428 | |
Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477846-40-5 | |
Record name | 3-[(4-chlorophenyl)methyl]-4-hydroxy-1-propylpyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301323428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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